N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorophenyl, benzodioxol, and acetamide groups. The presence of fluorine atoms and a benzodioxol moiety may enhance bioavailability and target selectivity, as fluorination often improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N4O4/c27-16-5-7-21-18(9-16)25-19(12-31(21)11-15-3-1-2-4-20(15)28)26(34)32(30-25)13-24(33)29-17-6-8-22-23(10-17)36-14-35-22/h1-10,12H,11,13-14H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTIJPMQEAFHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CN(C5=C(C4=N3)C=C(C=C5)F)CC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves several steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in combination with a phosphine ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) and a base such as cesium carbonate (Cs2CO3) . The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene, under an inert atmosphere .
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Enzyme Inhibition
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has shown promising results as an enzyme inhibitor. It exhibits inhibitory effects on various enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .
Anticancer Potential
The compound has demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This property is particularly relevant for its potential use as an anticancer agent. Studies have indicated that it disrupts mitochondrial membrane potential, which is crucial for cell survival under stress conditions like glucose starvation .
Antimicrobial Activity
Recent studies suggest that compounds similar to this compound may possess antimicrobial properties. Molecular docking studies have indicated potential interactions with bacterial targets .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anti-inflammatory Studies : Research has focused on its ability to inhibit COX enzymes and reduce inflammation in preclinical models.
-
Cancer Research : Investigations into its anticancer properties have shown that it can effectively induce apoptosis in various cancer cell lines.
- Study Reference : Experimental results indicated significant reductions in cell viability in treated cancer cells compared to controls .
- Antimicrobial Activity : Preliminary findings suggest that the compound may have activity against certain bacterial strains.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy, which disrupt the normal function of microtubules and prevent cancer cells from dividing and proliferating.
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogs
Physicochemical and Spectral Properties
- Absorption and Fluorescence: Amino-substituted analogs () exhibit red-shifted absorption due to intermolecular charge transfer (ICT). The target compound’s fluorine substituents may reduce ICT compared to amino groups, altering photophysical behavior .
- NMR Spectral Data : Compounds with benzodioxol and acetamide groups () show distinct ¹³C-NMR signals for carbonyl (170–175 ppm) and aromatic carbons (100–150 ppm). The target compound’s fluorinated regions are expected to display unique splitting patterns .
Table 2. Key Physicochemical Properties
Methodological Considerations in Similarity Assessment
- Tanimoto Coefficient and Molecular Fingerprints : The target compound’s similarity to pyrazolopyrimidine analogs (e.g., ) can be quantified using Morgan fingerprints, with Tanimoto scores >0.7 indicating significant overlap .
- Cross-Reactivity: While structural similarity often predicts shared activity (), cross-reactivity in immunoassays () depends on assay format, suggesting the need for functional validation .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound with promising biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that combines a benzodioxole moiety with a pyrazoloquinoline core, making it a candidate for various therapeutic applications, especially in oncology.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 488.4 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H18F2N4O4 |
| Molecular Weight | 488.4 g/mol |
| CAS Number | 931737-63-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways. It has been shown to modulate various enzymes and receptors, leading to alterations in cellular processes such as proliferation, apoptosis, and signal transduction.
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression. For instance, it may inhibit the activity of p38 MAP kinase and other related pathways that are crucial for tumor growth and metastasis .
- Apoptotic Pathways : Research indicates that the compound can influence apoptotic signaling by stabilizing anti-apoptotic complexes and modulating the expression of pro-apoptotic factors .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:
Pharmacological Studies
The pharmacological profile of this compound has been assessed through various experimental models:
- Xenograft Models : In vivo studies using xenograft models have demonstrated that treatment with this compound leads to reduced tumor growth and improved survival rates compared to controls .
- Mechanistic Insights : Detailed investigations into its mechanism have revealed that it affects ERK phosphorylation pathways and inhibits downstream signaling involved in cell proliferation and survival .
Case Studies
Several case studies illustrate the effectiveness of this compound in targeted therapies:
- Study on Colorectal Cancer : A study indicated that treatment with this compound resulted in significant tumor regression in colorectal cancer models due to its ability to inhibit key growth factors involved in tumor angiogenesis .
- Combination Therapies : Research has also explored its potential in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms observed in various cancers .
Q & A
Q. How can the compound’s potential as a fluorescent probe be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
